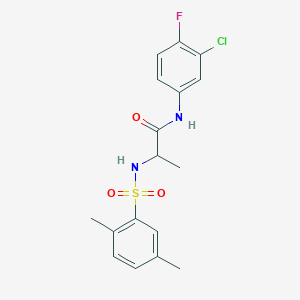

![molecular formula C23H21ClN4O5S B6576776 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-75-8](/img/structure/B6576776.png)

2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

Übersicht

Beschreibung

“2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide” is a chemical compound with the molecular formula C12H8ClN3O3 . It is a non-polymer and has a molecular weight of 277.663 . This compound is an important intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for 5 hours . The phosphorus oxychloride is then recovered by distillation under reduced pressure, and the remainder is slowly poured into ice water, fully stirred, and then neutralized to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution .Molecular Structure Analysis

The molecular structure of this compound can be represented by the isomeric SMILES string: c1cc(c(cc1N+[O-])C(=O)Nc2ccncc2)Cl . This indicates that the molecule contains a chloro group (Cl), a nitro group (N+[O-]), and a benzamide group (C(=O)Nc2ccncc2) attached to a benzene ring.Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.663 and is a non-polymer . It has 27 atoms, 0 chiral atoms, and 28 bonds, with 12 of these being aromatic bonds . Its formal charge is 0 .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling Reagent

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide serves as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Pharmaceutical Intermediates

This compound finds use as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel drugs or therapeutic agents . Researchers explore its potential in drug discovery and optimization.

Trifluoromethyl Group Modification

The introduction of trifluoromethyl (CF~3~) groups into organic molecules can enhance their biological activity. For instance, a molecule containing a CF3 group attached to a tertiary stereogenic center exhibited improved drug potency by lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with proteins . Investigating similar modifications with our compound could yield promising results.

Synthesis of Piperazine Derivatives

2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide: serves as a starting material for synthesizing 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates . These derivatives may have applications in medicinal chemistry or materials science.

Eigenschaften

IUPAC Name |

2-chloro-5-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN4O5S/c24-21-11-8-18(28(30)31)14-20(21)23(29)26-17-6-9-19(10-7-17)34(32,33)27-13-2-1-5-22(27)16-4-3-12-25-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUGFBSYFMKWMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[2-(dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576700.png)

![(4Z)-4-[(pyridin-3-yl)methylidene]-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6576704.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6576705.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B6576718.png)

![2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6576726.png)

![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6576756.png)

sulfamoyl}benzamido)-1,3-thiazole-4-carboxylate](/img/structure/B6576763.png)

sulfamoyl}benzamide](/img/structure/B6576767.png)

![5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid](/img/structure/B6576771.png)

![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6576789.png)

![3-(furan-2-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6576797.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6576803.png)